molecular formula C9H5ClFN3O B1467278 1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1490222-98-4

1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467278
CAS RN: 1490222-98-4
M. Wt: 225.61 g/mol
InChI Key: WBYWEGHMCNDBDE-UHFFFAOYSA-N
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Description

“5-Chloro-2-fluorophenylboronic acid” is a compound used in various chemical reactions . It’s involved in Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .


Molecular Structure Analysis

The molecular formula for “5-Chloro-2-fluorophenylboronic acid” is ClC6H3(F)B(OH)2 . The exact molecular structure for “1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is not available in the sources I found.


Chemical Reactions Analysis

As mentioned earlier, “5-Chloro-2-fluorophenylboronic acid” is involved in various chemical reactions, including Suzuki cross-coupling reactions . The specific chemical reactions involving “this compound” are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-2-fluorophenylboronic acid” are as follows: It has a density of 1.4±0.1 g/cm3, a boiling point of 310.8±52.0 °C at 760 mmHg, and a flash point of 141.8±30.7 °C .

Scientific Research Applications

Structural Characterization and Chemical Properties

  • Crystal Structures and α-Glycosidase Inhibition

    A study detailed the crystal structures of several 1,2,3-triazole derivatives, showcasing their potential as α-glycosidase inhibitors based on the flatness of the compounds and the specific intermolecular interactions observed. These structural insights are crucial for understanding the chemical behavior and potential bioactivity of such compounds (Gonzaga et al., 2016).

  • Synthesis and Antimicrobial Activity

    Another research focused on the synthesis and characterization of 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents. These compounds exhibited a broad spectrum of antimicrobial activities, highlighting the versatility of the triazole ring in pharmaceutical chemistry (Bhat et al., 2016).

  • Isostructural Synthesis

    The synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles were reported, illustrating the complex structural diversity achievable with triazole derivatives and their potential applications in developing novel chemical entities (Kariuki et al., 2021).

Potential Biological Activities

  • Homocysteine Detection

    A fluorescence probe based on triazole derivatives demonstrated high selectivity and sensitivity toward homocysteine, showcasing the application of such compounds in biochemical sensing and potential implications for researching biological systems (Chu et al., 2019).

  • Antimicrobial and Antioxidant Agents

    Research into 1,2,3-triazolyl chalcone derivatives as potential antimicrobial, antioxidant, and anti-cancer agents revealed moderate to excellent activities, emphasizing the triazole core's importance in medicinal chemistry for developing new therapeutic agents (Bhat et al., 2016).

Safety and Hazards

The safety data sheet for “5-Chloro-2-fluorophenylboronic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .

properties

IUPAC Name

1-(5-chloro-2-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWEGHMCNDBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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